4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chloro group, a dimethylphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine, such as 2,6-dimethylaniline, under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting an enzyme or binding to a receptor, thereby modulating a biological pathway. The exact mechanism would depend on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,6-dimethylphenyl)benzamide: Similar structure but lacks the pyrazole ring.
N-(2,6-dimethylphenyl)-4-chlorobenzamide: Another similar compound with a different substitution pattern.
Uniqueness
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which can impart different chemical and biological properties compared to similar compounds. The combination of the chloro group, dimethylphenyl group, and carboxamide group in the pyrazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-5-4-6-9(2)11(8)16-13(18)12-10(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCVMSOTZMNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=NN2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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